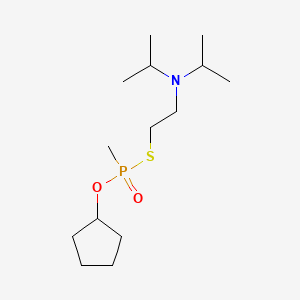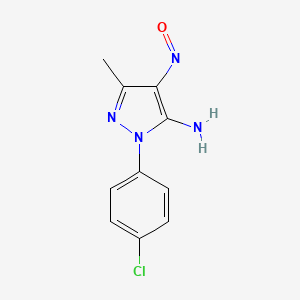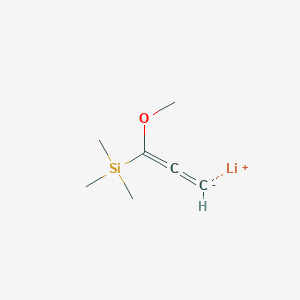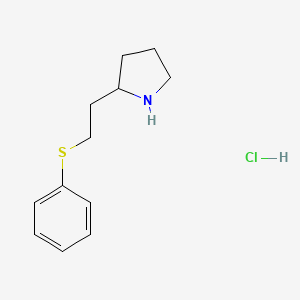
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide is a heterocyclic compound with a pyridinium core This compound is characterized by the presence of a methylsulfanyl group at the 2-position, diphenyl groups at the 4 and 6 positions, and a prop-2-en-1-yl group at the 1-position The iodide ion serves as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Addition of Diphenyl Groups: The diphenyl groups are added through a Friedel-Crafts alkylation reaction.
Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the Iodide Salt: The final step involves the formation of the iodide salt by reacting the pyridinium compound with an iodide source, such as sodium iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyridinium core can be reduced to form a dihydropyridine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of pyridinium salts with different counterions.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: Modulation of signaling pathways, such as the MAP kinase pathway, which can influence cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfanyl)-4,6-diphenylpyridine: Lacks the prop-2-en-1-yl group and iodide ion.
4,6-Diphenyl-2-(methylsulfanyl)pyridine: Similar structure but without the pyridinium core.
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridine: Similar structure but without the iodide ion.
Uniqueness
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide is unique due to the presence of the pyridinium core, the combination of substituents, and the iodide counterion
Propriétés
Numéro CAS |
83318-98-3 |
|---|---|
Formule moléculaire |
C21H20INS |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-4,6-diphenyl-1-prop-2-enylpyridin-1-ium;iodide |
InChI |
InChI=1S/C21H20NS.HI/c1-3-14-22-20(18-12-8-5-9-13-18)15-19(16-21(22)23-2)17-10-6-4-7-11-17;/h3-13,15-16H,1,14H2,2H3;1H/q+1;/p-1 |
Clé InChI |
WEXGBWNPFVKUIQ-UHFFFAOYSA-M |
SMILES canonique |
CSC1=CC(=CC(=[N+]1CC=C)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)

![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)

![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)


![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
